2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile
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Overview
Description
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile is a complex organic compound with the molecular formula C12H10N4O2
Preparation Methods
The synthesis of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation reaction between an aldehyde and an amine. One common synthetic route includes the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product as a precipitate .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Cold-chain transportation and storage are often required to maintain the stability of the compound .
Chemical Reactions Analysis
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile include:
2-Amino-3-hydroxyphenazine: This compound has a similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Hydroxy-3-amino propanoic acid methyl ester hydrochloride: This compound has a different backbone but shares the amino and hydroxy functional groups.
Properties
IUPAC Name |
(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOJQUWLSUZGN-GQMUBNSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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